4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-carbamoyl-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNDVAWZIXTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438488 | |
| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143158-62-7 | |
| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with a suitable carbamoylating agent. One common method is the reaction of 1-methylpyrrole-2-carboxylic acid with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl or carboxylic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl or carboxylic acid derivatives.
Scientific Research Applications
Chemistry
4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific applications.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing derivatives for various chemical reactions |
| Derivative Formation | Can form oxidized or reduced derivatives, enhancing versatility |
Biology
The compound is under investigation for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating gene expression and affecting cell signaling pathways.
Case Study : Research into pyrrole derivatives has demonstrated their potential as anti-tuberculosis agents, with some exhibiting MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . This indicates a promising avenue for developing new treatments for resistant strains.
Medicine
In the pharmaceutical realm, this compound is being explored as a drug candidate due to its ability to interact with biological targets. Its mechanism of action may involve inhibiting specific enzymes or binding to receptors, leading to altered cellular functions .
| Medical Application | Potential Benefits |
|---|---|
| Antimicrobial Agent | Effective against resistant bacterial strains |
| Anticancer Properties | May inhibit tumor growth through specific pathways |
Industry
The compound finds utility in the development of new materials , particularly those requiring specific properties such as conductivity or stability. Its unique chemical structure allows it to be incorporated into various industrial applications, including polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogues and their distinguishing features:
Biological Activity
4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring both a carbamoyl and a carboxylic acid group, provides it with distinct chemical and biological characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as pyrrole-2-carboxylate decarboxylase, which plays a critical role in the metabolism of pyrrole derivatives. This inhibition can lead to significant alterations in metabolic pathways within cells.
- Receptor Binding : Similar to other pyrrole derivatives, this compound may bind to specific receptors, influencing cellular signaling pathways and gene expression.
- Cellular Effects : It modulates cell function by affecting metabolic flux and gene expression related to various cellular processes. Studies indicate that it can enhance or disrupt normal physiological functions depending on dosage.
This compound interacts with several biomolecules, influencing their activity:
- Stability and Degradation : The compound exhibits relative stability under standard laboratory conditions but may degrade over time, affecting its long-term biological activity.
- Transport Mechanisms : Its distribution within cells is facilitated by specific transporters, which aid in localization and accumulation in target cellular compartments.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through its interference with essential metabolic pathways.
Anticancer Activity
The compound has shown promising results in anticancer studies:
- Cell Line Studies : In vitro experiments have revealed that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities suggest significant potency compared to standard chemotherapeutics like doxorubicin .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Mechanisms : A study demonstrated that the compound inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms. The involvement of caspase activation was noted as a critical pathway in mediating these effects .
- Synergistic Effects : In combination therapies, the compound has been shown to enhance the effectiveness of existing anticancer drugs by lowering their required dosages while maintaining efficacy against tumor growth .
- Molecular Docking Studies : Computational studies have predicted binding affinities of the compound with key proteins involved in cancer progression, suggesting potential pathways through which it exerts its effects .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction intermediates be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole ring. A common approach includes:
- Methylation at the 1-position using methylating agents (e.g., methyl iodide) under basic conditions.
- Carbamoylation at the 4-position via nucleophilic substitution with carbamoyl chloride or urea derivatives.
- Carboxylic acid formation through hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions.
Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, anhydrous DMF or THF is often used to enhance nucleophilicity during carbamoylation. Monitoring intermediates via HPLC or TLC ensures purity, while NMR spectroscopy (¹H/¹³C) confirms structural integrity at each step .
Advanced: How can density-functional theory (DFT) elucidate the electronic structure and regioselectivity of reactions involving this compound?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) can predict:
- Electron density distribution : Identifying electrophilic/nucleophilic sites on the pyrrole ring using Mulliken charges or Fukui indices.
- Reaction pathways : Simulating transition states for carbamoylation or methylation to determine kinetic barriers.
- Solvent effects : Incorporating polarizable continuum models (PCM) to assess solvation energy impacts on reaction yields.
Studies show that exact exchange terms in hybrid functionals (e.g., Becke’s 1993 model) improve accuracy for thermochemical properties like bond dissociation energies, critical for predicting stability under synthetic conditions .
Basic: What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions between carbamoyl and carboxylic groups) .
- NMR spectroscopy : ¹H NMR identifies substitution patterns (e.g., methyl group at δ ~3.5 ppm, carbamoyl NH2 at δ ~6.5 ppm). ¹³C NMR confirms carbonyl carbons (carboxylic acid at ~170 ppm, carbamoyl at ~155 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₉N₂O₃: calculated 181.0612, observed 181.0615).
Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and a C18 column using acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrole-2-carboxylic acid derivatives?
Answer: Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or enzyme isoforms.
- Solubility issues : Use of DMSO vs. aqueous buffers may alter compound bioavailability.
- Metabolic stability : Hepatic microsome studies can identify rapid degradation pathways missed in initial screens.
To reconcile
Replicate assays under standardized conditions (CLSI guidelines).
Perform SAR studies to isolate the impact of substituents (e.g., carbamoyl vs. trifluoromethyl groups).
Use molecular docking to compare binding affinities across protein targets (e.g., COX-2 vs. β-lactamases) .
Advanced: What role do non-covalent interactions play in the solid-state stability of this compound?
Answer: X-ray studies reveal:
- Hydrogen-bonded dimers : Carboxylic acid groups form centrosymmetric dimers via O–H···O interactions (R²²(8) motif), enhancing thermal stability.
- π-π stacking : Aromatic pyrrole rings align with offset face-to-face geometry (3.5–4.0 Å spacing), contributing to crystal packing.
- Van der Waals forces : Methyl and carbamoyl groups engage in hydrophobic interactions, influencing solubility and melting point.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures, critical for formulation studies .
Basic: What in vitro methodologies are recommended for preliminary evaluation of enzyme inhibition potential?
Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) to immobilized enzyme targets.
- Circular dichroism (CD) : Detects conformational changes in enzymes upon inhibitor binding.
For example, antimicrobial activity is tested via broth microdilution (CLSI M07-A10) against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values reported in µg/mL .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in studying the metabolic fate of this compound?
Answer:
- Tracing metabolic pathways : ¹³C-labeled carbamoyl groups track incorporation into urea cycle intermediates via LC-MS/MS.
- Deuterium exchange : ²H at methyl or NH₂ positions assesses metabolic stability in liver microsomes.
- NMR-based metabolomics : Identifies downstream metabolites in cell lysates or biofluids.
Studies using labeled analogs can differentiate between oxidative degradation (e.g., CYP450-mediated) and hydrolytic cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
